molecular formula C7H14S B2527078 Cyclohexylmethanethiol CAS No. 2550-37-0

Cyclohexylmethanethiol

Cat. No.: B2527078
CAS No.: 2550-37-0
M. Wt: 130.25
InChI Key: FWBXAOOHHILPSR-UHFFFAOYSA-N
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Description

Cyclohexylmethanethiol, also known as cyclohexanemethanethiol, is an organic compound with the molecular formula C₇H₁₄S. It is characterized by a cyclohexane ring attached to a methanethiol group. This compound is a colorless liquid with a distinct odor and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclohexylmethyl bromide with potassium thioacetate in N,N-dimethylformamide (DMF) at 50°C under an inert atmosphere. The reaction yields S-cyclohexylmethyl ethanethioate, which can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclohexylmethanethiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to cyclohexylmethyl bromide.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed:

    Oxidation: Cyclohexylmethyl sulfoxide and cyclohexylmethyl sulfone.

    Reduction: Cyclohexylmethyl bromide.

    Substitution: Various substituted cyclohexylmethyl derivatives.

Scientific Research Applications

Organic Synthesis

Cyclohexylmethanethiol is widely used as a precursor in the synthesis of various organic molecules. Its thiol group allows for nucleophilic substitution reactions, leading to the formation of thioethers and other sulfur-containing derivatives.

Table 1: Major Products Formed from this compound

Reaction TypeMajor Products
OxidationCyclohexylmethanesulfoxide
Cyclohexylmethanesulfone
ReductionCyclohexylmethane derivatives
SubstitutionVarious substituted derivatives

Biochemical Probes

Due to its thiol functionality, this compound is investigated for its potential as a biochemical probe. It can interact with biomolecules, making it valuable in studying protein interactions and enzyme mechanisms. This application is particularly relevant in the context of drug development and understanding metabolic pathways.

Pharmaceutical Development

Research into this compound's therapeutic properties has shown promise in drug synthesis. It serves as a precursor for compounds with potential anti-cancer and anti-inflammatory activities. For instance, derivatives of this compound have been explored for their efficacy in targeting specific biological pathways associated with diseases like Alzheimer's.

Case Study: Therapeutic Applications

  • Study : A recent investigation demonstrated that this compound derivatives exhibit inhibitory effects on gamma-secretase, an enzyme implicated in Alzheimer's disease.
  • Findings : The study reported that specific derivatives significantly reduced amyloid-beta peptide production, suggesting potential for therapeutic intervention .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and resins with specific characteristics. Additionally, it plays a role in formulating fragrances and flavoring agents due to its distinct odor profile.

Summary of Findings

This compound demonstrates versatile applications across multiple fields:

  • Organic Chemistry : A key building block for sulfur-containing compounds.
  • Biochemistry : Investigated as a probe for biological interactions.
  • Pharmaceuticals : Explored for therapeutic potentials against neurodegenerative diseases.
  • Industry : Used in manufacturing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexylmethanethiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, undergo oxidation-reduction reactions, and act as a nucleophile in substitution reactions. These properties make it a versatile compound in chemical synthesis and research .

Comparison with Similar Compounds

    Cyclohexylmethanol: Similar structure but with a hydroxyl group instead of a thiol group.

    Cyclohexylmethyl bromide: Precursor in the synthesis of cyclohexylmethanethiol.

    Cyclohexylmethyl sulfoxide: Oxidized form of this compound.

Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity compared to its alcohol and halide counterparts. This makes it particularly useful in reactions requiring nucleophilic thiol groups .

Biological Activity

Cyclohexylmethanethiol is a sulfur-containing organic compound known for its distinct odor and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

This compound, also known as cyclohexyl-1-methanethiol, has the following chemical structure:

  • Molecular Formula: C8_{8}H16_{16}S
  • Molecular Weight: 144.28 g/mol
  • IUPAC Name: Cyclohexyl(methyl)sulfanyl

This compound features a cyclohexane ring attached to a thiol group, which contributes to its reactivity and biological interactions.

This compound exhibits several biological activities primarily attributed to its thiol group. Thiols are known to participate in redox reactions and can influence various biochemical pathways:

  • Antioxidant Activity: Thiols can scavenge free radicals, thereby protecting cells from oxidative stress. This property is critical in preventing cellular damage and has implications for aging and chronic diseases.
  • Enzyme Inhibition: this compound may interact with enzymes through the formation of disulfide bonds or by acting as a competitive inhibitor. This interaction can modulate enzyme activity, influencing metabolic pathways.
  • Cell Signaling Modulation: The compound may affect cell signaling pathways by modifying protein thiols, which can alter the function of signaling proteins involved in cell growth and apoptosis.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluating the efficacy of different thiols found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or antimicrobial agent .

2. Cytotoxic Effects

In vitro studies have shown that this compound can induce cytotoxicity in cancer cell lines. The compound's ability to disrupt cellular redox balance leads to increased apoptosis in specific cancer types .

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Oxidative stress induction
A549 (Lung)25Disruption of mitochondrial function

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's. It appears to inhibit gamma-secretase activity, which is crucial in the processing of amyloid precursor protein (APP), thereby reducing amyloid-beta accumulation .

Case Study: Neuroprotection in Alzheimer's Disease Models

A study conducted on transgenic mice expressing human APP showed that treatment with this compound resulted in:

  • Reduced amyloid plaque formation
  • Improved cognitive function as assessed by maze tests
  • Decreased markers of oxidative stress in brain tissues .

Properties

IUPAC Name

cyclohexylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBXAOOHHILPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347296
Record name Cyclohexylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2550-37-0
Record name Cyclohexylmethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclohexylmethanethiol
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